

(2-Amino-4-chlorophenyl)methanol solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Amino-4-chlorophenyl)methanol

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An In-depth Technical Guide to the Solubility of **(2-Amino-4-chlorophenyl)methanol** in Organic Solvents

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **(2-Amino-4-chlorophenyl)methanol**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development. It delves into the theoretical and practical aspects of the compound's solubility in a range of common organic solvents. This guide offers a predictive solubility profile, discusses the underlying physicochemical principles, and provides detailed experimental protocols for solubility determination. Safety and handling guidelines are also included to ensure best laboratory practices.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

(2-Amino-4-chlorophenyl)methanol is a pivotal building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.^[1] Its chemical structure, featuring an aromatic ring substituted with amino, chloro, and hydroxymethyl groups, provides a versatile scaffold for creating more complex molecules.^[1] The solubility of this intermediate in organic solvents is a fundamental parameter that dictates its utility in various stages of drug

development, including reaction kinetics, purification through crystallization, and formulation. A thorough understanding of its solubility behavior is therefore essential for optimizing synthetic routes and ensuring the efficient production of high-purity active pharmaceutical ingredients (APIs).

This guide aims to provide a detailed exploration of the solubility of **(2-Amino-4-chlorophenyl)methanol**. While extensive empirical data on its solubility across a wide array of organic solvents is not readily available in published literature, this document constructs a predictive solubility profile based on its known physicochemical properties and established principles of chemical interactions. Furthermore, it equips researchers with the necessary theoretical knowledge and practical methodologies to determine its solubility for their specific applications.

Physicochemical Properties of (2-Amino-4-chlorophenyl)methanol

A foundational understanding of the molecule's intrinsic properties is crucial for predicting its solubility.

Property	Value	Source
Molecular Formula	C ₇ H ₈ ClNO	[2]
Molecular Weight	157.60 g/mol	[2]
Appearance	Off-white to light-yellow powder or crystals	[1]
Structure		
Functional Groups	Primary Amine (-NH ₂), Primary Alcohol (-CH ₂ OH), Chloro (-Cl), Phenyl Ring	
Polarity	Polar, due to the presence of -NH ₂ and -OH groups capable of hydrogen bonding, and the electronegative -Cl atom.	

Theoretical Solubility Profile

The following table presents a predictive solubility profile of **(2-Amino-4-chlorophenyl)methanol** in a selection of organic solvents at ambient temperature (approximately 25°C). These estimations are derived from the principle of "like dissolves like" and the compound's structural features.^[3] The presence of both hydrogen bond donors (-NH₂, -OH) and a hydrogen bond acceptor (-Cl) suggests a complex interplay of intermolecular forces.

Solvent	Solvent Type	Predicted Qualitative Solubility	Estimated Quantitative Solubility (mg/mL)	Rationale
Methanol	Polar Protic	Very Soluble	> 100	Strong hydrogen bonding interactions between the solute's -OH and -NH ₂ groups and the solvent's -OH group.
Ethanol	Polar Protic	Soluble	50 - 100	Good hydrogen bonding capability, though slightly less effective than methanol due to increased hydrocarbon character.
Isopropanol	Polar Protic	Moderately Soluble	20 - 50	Increased steric hindrance and hydrocarbon character reduce the efficiency of solvation compared to methanol and ethanol.
Acetone	Polar Aprotic	Soluble	50 - 100	The polar carbonyl group can act as a hydrogen bond acceptor for the

				solute's -OH and -NH ₂ groups.
Tetrahydrofuran (THF)	Polar Aprotic	Moderately Soluble	20 - 50	The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than acetone.
Ethyl Acetate	Moderately Polar Aprotic	Slightly Soluble	5 - 20	The ester group offers some polarity, but the larger nonpolar ethyl group limits solubility.
Dichloromethane (DCM)	Moderately Polar Aprotic	Slightly Soluble	5 - 20	Dipole-dipole interactions are possible, but the lack of hydrogen bonding capability limits solubility.
Toluene	Nonpolar	Sparingly Soluble	1 - 5	Van der Waals interactions with the phenyl ring provide minimal solubility; polar functional groups are not well solvated.
Hexane	Nonpolar	Insoluble	< 1	Dominated by nonpolar interactions, which are insufficient to

overcome the crystal lattice energy of the polar solute.

While capable of hydrogen bonding, the nonpolar aromatic ring and chloro-substituent limit overall aqueous solubility.

Water

Polar Protic

Slightly Soluble

5 - 10

Factors Influencing Solubility: A Deeper Dive

The solubility of **(2-Amino-4-chlorophenyl)methanol** is governed by the balance of intermolecular forces between the solute and the solvent molecules.

- **Hydrogen Bonding:** The primary amine (-NH₂) and hydroxyl (-OH) groups are capable of both donating and accepting hydrogen bonds. This is the most significant factor contributing to its solubility in polar protic solvents like methanol and ethanol.^[4]
- **Dipole-Dipole Interactions:** The chloro-substituent and the overall asymmetry of the molecule create a dipole moment, allowing for favorable interactions with polar aprotic solvents like acetone.
- **Van der Waals Forces:** The phenyl ring contributes to nonpolar character, allowing for weak van der Waals interactions with nonpolar solvents like toluene. However, these forces are generally insufficient to overcome the strong intermolecular forces within the crystal lattice of the solute.
- **Solvent Polarity:** As demonstrated in the theoretical profile, a general trend of higher solubility in more polar solvents is expected. The "like dissolves like" principle is a useful guideline.^[3]

- **Temperature:** Generally, the solubility of solid compounds in liquid solvents increases with temperature.[4] This is because the additional thermal energy helps to overcome the crystal lattice energy of the solid.
- **pH:** The presence of the basic amino group means that the solubility in aqueous solutions will be highly pH-dependent. In acidic solutions (low pH), the amino group will be protonated to form a more soluble salt.[5]

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The shake-flask method is a widely accepted and reliable technique.[6]

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of **(2-Amino-4-chlorophenyl)methanol** in a given solvent at a specified temperature.

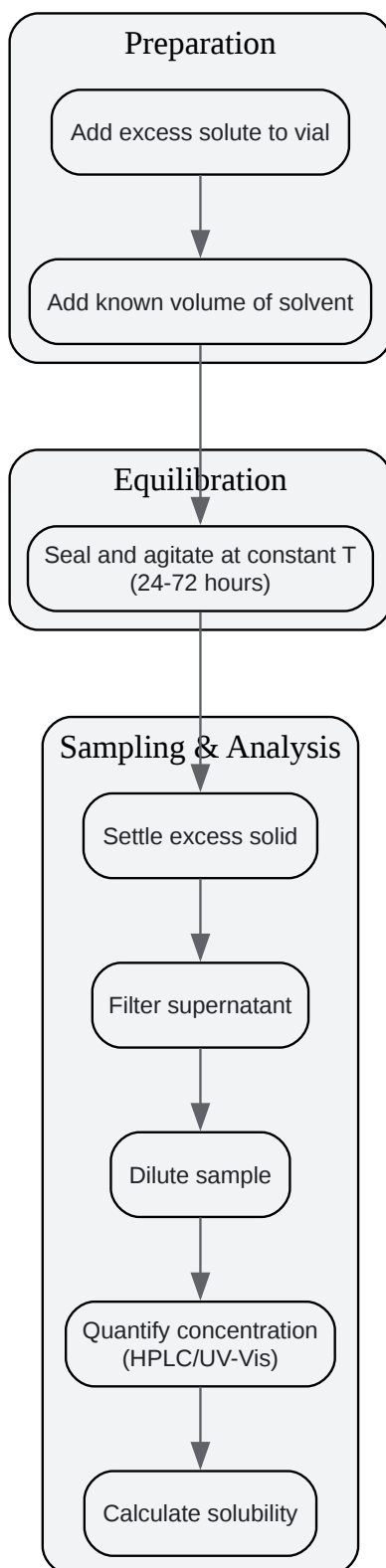
Materials:

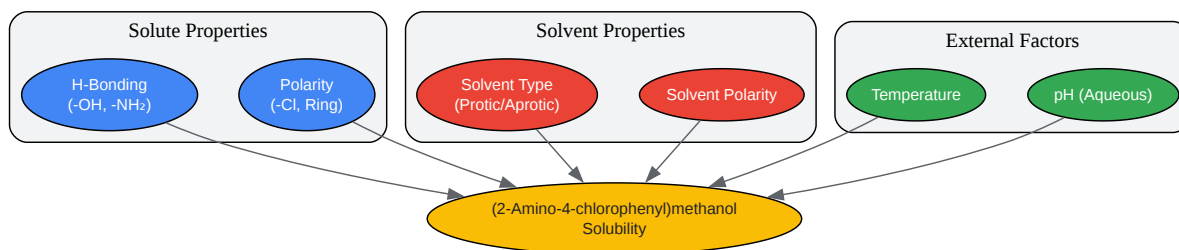
- **(2-Amino-4-chlorophenyl)methanol** (solid)
- Selected organic solvent (e.g., methanol)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

- Preparation: Add an excess amount of solid **(2-Amino-4-chlorophenyl)methanol** to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Solvent Addition: Accurately dispense a known volume of the chosen solvent into each vial.
- Equilibration: Seal the vials and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
- Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
- Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical instrument's linear range.
- Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.
- Calculation: Calculate the original solubility in mg/mL or other desired units, accounting for the dilution factor.

Diagram of Experimental Workflow





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- To cite this document: BenchChem. [(2-Amino-4-chlorophenyl)methanol solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598740#2-amino-4-chlorophenyl-methanol-solubility-in-organic-solvents]

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